

AXT-914: A Technical Whitepaper on its Therapeutic Potential

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Compound of Interest		
Compound Name:	AXT-914	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

AXT-914 is a novel, orally active small molecule that acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). This document provides a comprehensive technical overview of **AXT-914**, summarizing its mechanism of action, preclinical and clinical data, and potential therapeutic applications. The information presented is intended to inform researchers, scientists, and drug development professionals about the core scientific and clinical foundations of this investigational compound.

Introduction

AXT-914 is a quinazolinone derivative that has been investigated for its potential to treat disorders of calcium homeostasis.[1] By antagonizing the CaSR, AXT-914 stimulates the release of parathyroid hormone (PTH), a key regulator of calcium and phosphate balance. This mechanism of action has positioned AXT-914 as a potential therapeutic agent for conditions characterized by hypocalcemia and inappropriately low PTH levels, such as autosomal dominant hypocalcemia type 1 (ADH1) and postsurgical hypoparathyroidism.[1][2] More recently, AXT-914 has also been identified as a potential broad-spectrum antiviral agent. This whitepaper will delve into the technical details of AXT-914's pharmacology, present available quantitative data in a structured format, describe the experimental protocols used in its evaluation, and visualize key pathways and workflows.



Mechanism of Action

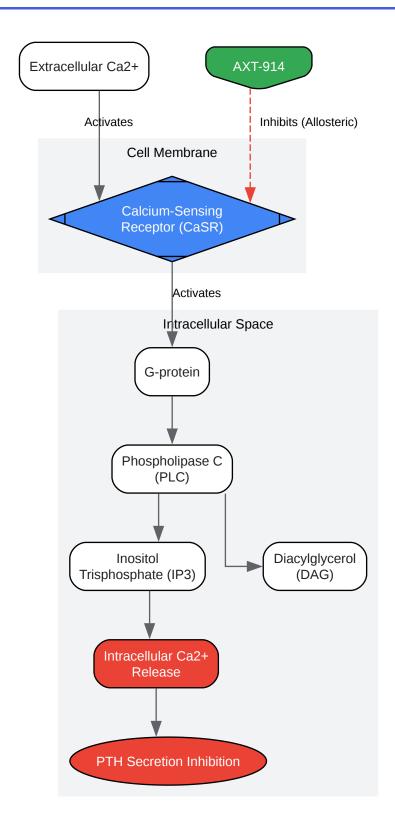
AXT-914 functions as a calcilytic, a class of drugs that inhibit the CaSR. The CaSR is a G-protein coupled receptor predominantly expressed in the parathyroid glands and kidneys.[3] It plays a crucial role in maintaining calcium homeostasis by detecting extracellular calcium levels. When calcium levels are high, the CaSR is activated, leading to an inhibition of PTH secretion.

AXT-914, as a negative allosteric modulator, binds to the transmembrane domain of the CaSR, reducing its sensitivity to extracellular calcium.[1] This inhibition of the CaSR lifts the brake on PTH secretion, resulting in a transient increase in plasma PTH concentrations.[1] The elevated PTH then acts on its target organs, primarily the bones and kidneys, to increase serum calcium levels.

Signaling Pathway

The binding of **AXT-914** to the CaSR initiates a signaling cascade that culminates in the release of PTH. A simplified representation of this pathway is provided below.





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CaSR Signaling Pathway and AXT-914 Inhibition.



Preclinical Data In Vitro Studies

HEK293 Cells Expressing Mutant CaSR: In human embryonic kidney (HEK293) cells stably expressing a gain-of-function CaSR mutation (Leu723Gln, "Nuf" mutant), AXT-914 demonstrated a dose-dependent reduction in the intracellular calcium response to extracellular calcium.[2] At a concentration of 10 nM, AXT-914 was able to normalize the exaggerated signaling of the mutant receptor.[2]

In Vivo Studies

Mouse Model of Autosomal Dominant Hypocalcemia Type 1 (ADH1): In "Nuf" mice, which
harbor the Leu723Gln CaSR mutation and serve as a model for ADH1, oral administration of
AXT-914 led to significant increases in plasma PTH and albumin-adjusted calcium levels
compared to vehicle-treated controls.[2]

Table 1: Effects of AXT-914 in a Mouse Model of ADH1

Parameter	Vehicle- Treated	AXT-914 (10 mg/kg)	Time Point	p-value	Reference
Plasma PTH (pmol/L)	23 ± 4	104 ± 29	30 min post- dose	<0.05	[2]
Plasma Albumin- Adjusted Calcium (mmol/L)	1.84 ± 0.02	2.03 ± 0.02	120 min post- dose	<0.001	[2]

 Rat Models of Postsurgical Hypoparathyroidism: In rat models of postsurgical hypoparathyroidism (hemi-parathyroidectomy and total parathyroidectomy with autotransplantation), oral administration of AXT-914 for 2 to 3 weeks increased serum PTH and calcium levels, and decreased serum phosphorus levels.[1]

Clinical Data



Two early-phase clinical studies have been conducted with **AXT-914** in healthy volunteers and postmenopausal women.

Phase 1 Study (Single and Multiple Ascending Doses)

This study evaluated single ascending doses of **AXT-914** (ranging from 4 to 120 mg) and multiple doses (60 or 120 mg once daily for 12 days).[1] **AXT-914** was reported to be well-tolerated at all doses and demonstrated a reproducible, transient release of PTH.[1]

Phase 2a Study in Postmenopausal Women

This was a 4-week, randomized, double-blind, placebo- and active-controlled (teriparatide) study in healthy postmenopausal women.[1] Participants received either 45 mg or 60 mg of **AXT-914**, placebo, or 20 µg of teriparatide.[1]

Table 2: Key Outcomes from the 4-Week Study in Postmenopausal Women

Treatment Group	Change in Bone Formation Biomarkers	Change in Total Serum Calcium from Baseline	Reference
AXT-914 (45 mg)	No expected changes	+8.0%	[1]
AXT-914 (60 mg)	No expected changes	+10.7%	[1]
Teriparatide (20 μg)	Expected changes observed	+1.3%	[1]
Placebo	-	+1.0%	[1]

The study was terminated prematurely due to a lack of effect on bone formation biomarkers and a dose-related increase in serum calcium.[1]

Experimental Protocols In Vitro Intracellular Calcium Response Assay

 Cell Line: HEK293 cells stably transfected to express the human CaSR with the Leu723GIn gain-of-function mutation.



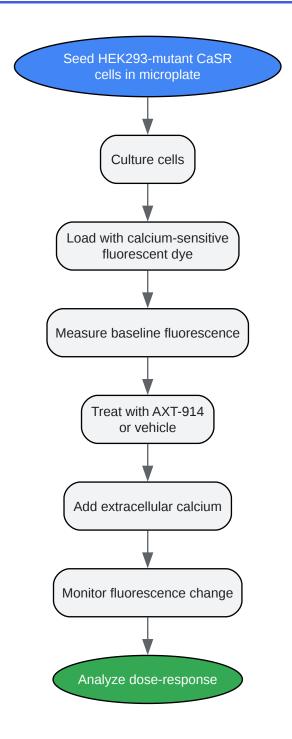




Methodology:

- Cells are cultured in appropriate media and seeded into microplates.
- Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Baseline fluorescence is measured.
- Cells are treated with varying concentrations of **AXT-914** (e.g., 1-20 nM) or vehicle control.
- The intracellular calcium response is initiated by the addition of extracellular calcium.
- Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored over time using a fluorescence plate reader.
- Data is analyzed to determine the dose-response relationship of AXT-914 on the inhibition of the CaSR-mediated calcium influx.





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Workflow for In Vitro Intracellular Calcium Assay.

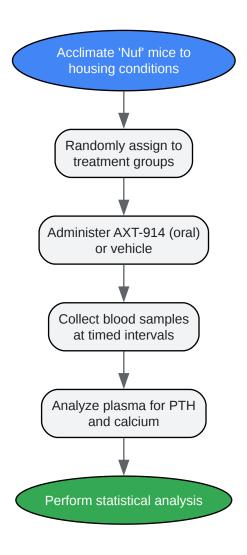
Animal Model of ADH1

 Animal Model: Heterozygous "Nuf" mice (C57BL/6J background) carrying the Leu723GIn mutation in the CaSR gene.



Methodology:

- Animals are housed under standard conditions with ad libitum access to food and water.
- Mice are randomly assigned to treatment (AXT-914) or control (vehicle) groups.
- AXT-914 is administered orally at a specified dose (e.g., 10 mg/kg).
- Blood samples are collected at specified time points post-dosing (e.g., 30 and 120 minutes).
- Plasma is separated for the analysis of PTH and albumin-adjusted calcium concentrations using appropriate immunoassay and colorimetric methods, respectively.
- Statistical analysis is performed to compare the outcomes between the treatment and control groups.





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Workflow for In Vivo ADH1 Mouse Model Study.

Antiviral Potential

A recent repurposing screen of a large compound library identified **AXT-914** as a potential inhibitor of human coronavirus 229E (HCoV-229E) and SARS-CoV-2 infection in vitro.[3] While the precise mechanism of its antiviral activity is yet to be fully elucidated, it is hypothesized to involve the modulation of host cell calcium signaling pathways, which are often hijacked by viruses for their replication. Further investigation is required to determine the clinical relevance of this finding.

Conclusion

AXT-914 is a CaSR antagonist with a clear mechanism of action that leads to a transient increase in PTH and serum calcium levels. Preclinical studies have demonstrated its potential efficacy in models of hypocalcemic disorders. However, early clinical trials in postmenopausal women did not show the desired effects on bone formation biomarkers and were associated with hypercalcemia, leading to the discontinuation of its development for osteoporosis. The potential of **AXT-914** for treating rare diseases like ADH1 and its newly identified antiviral properties may warrant further investigation. This technical guide provides a foundational understanding of **AXT-914** for the scientific and drug development community.

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